molecular formula C21H19N3O6S2 B2797554 Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-11-7

Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2797554
CAS No.: 864858-11-7
M. Wt: 473.52
InChI Key: NEGHAMGARMHZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused tetrahydrothieno[2,3-c]pyridine core substituted at position 6 with an acetyl group and at position 2 with a 5-nitrobenzo[b]thiophene-2-carboxamido moiety.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S2/c1-3-30-21(27)18-14-6-7-23(11(2)25)10-17(14)32-20(18)22-19(26)16-9-12-8-13(24(28)29)4-5-15(12)31-16/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGHAMGARMHZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H20N4O5SC_{20}H_{20}N_4O_5S and a molecular weight of approximately 432.46 g/mol. Its structure features a thieno[2,3-c]pyridine core substituted with various functional groups that are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit tubulin polymerization, similar to other compounds within the thieno[2,3-c]pyridine class. This inhibition can disrupt the normal cell cycle and lead to apoptosis in cancer cells.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's efficacy was evaluated using the following cancer cell lines:

  • HeLa (cervical cancer)
  • L1210 (leukemia)
  • CEM (T-cell leukemia)

The results showed that the compound inhibited cell growth with IC50 values ranging from 1.1 to 4.7 μM across these lines, indicating potent antiproliferative properties (Table 1).

Cell LineIC50 Value (μM)
HeLa1.1
L12102.8
CEM2.3

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives based on the thieno[2,3-c]pyridine scaffold. Among these derivatives, the compound exhibited superior antiproliferative activity compared to others tested, highlighting its potential as an anticancer agent (source: PMC7181277) .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound's binding affinity to the colchicine site of tubulin was crucial for its activity. This binding prevents tubulin polymerization necessary for mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Key Functional Groups References
Target Compound Tetrahydrothieno[2,3-c]pyridine 5-Nitrobenzo[b]thiophene-2-carboxamido Acetyl Nitro, Carboxamide, Ester
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-... Tetrahydrothieno[2,3-c]pyridine 3,4,5-Trimethoxyanilino Acetyl Methoxy, Amino, Ester
Ethyl 6-methyl-2-(3-phenylthioureido)-... Tetrahydrothieno[2,3-c]pyridine Phenylthioureido Methyl Thiourea, Ester
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-... (HCl salt) Tetrahydrothieno[2,3-c]pyridine 2-Phenoxybenzamido Isopropyl Benzamide, Ester, Hydrochloride
(E)-Ethyl 6-benzyl-2-((diethylamino)(phenylamino)methyleneamino)-... Tetrahydrothieno[2,3-c]pyridine Diethylamino-phenylamino methyleneamino Benzyl Methyleneamino, Ester

Key Observations :

  • Position 2: The target compound’s 5-nitrobenzo[b]thiophene-2-carboxamido group distinguishes it from analogs with anilino (e.g., ), thioureido (e.g., ), or benzamido (e.g., ) substituents. The nitro group may enhance electrophilicity and influence binding to biological targets compared to electron-donating groups like methoxy .
  • Position 6: Acetyl and isopropyl substituents (target vs. ) introduce steric and electronic differences.
  • Salt Forms : The hydrochloride salt in improves aqueous solubility compared to the neutral ester in the target compound.

Physicochemical Properties

  • Solubility: The nitro group in the target compound may reduce aqueous solubility relative to analogs with methoxy (e.g., ) or amino groups (e.g., ). However, the ethyl ester enhances lipophilicity, favoring membrane permeability .
  • In contrast, thiourea () and benzamide () moieties are less prone to redox reactions.

Notes and Limitations

  • Substituent effects (e.g., nitro vs. methoxy) warrant further experimental validation to confirm pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. How to design a stability study under physiological conditions?

  • Methodology : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Sample at 0, 6, 24, and 48 hrs for HPLC-UV analysis (monitor degradation at λ=254 nm). LC-HRMS identifies hydrolyzed products (e.g., free carboxylic acid) .

Q. What controls are essential in cytotoxicity assays to isolate mechanism-specific effects?

  • Methodology : Include vehicle controls (DMSO), positive controls (e.g., paclitaxel for microtubule disruption), and scrambled analogs (e.g., nitro-to-methyl derivatives). Use cell cycle analysis (flow cytometry) to distinguish apoptosis from cytostasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.